4-Piperidinyl propanoate hydrochloride 4-Piperidinyl propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 219859-83-3
VCID: VC2938526
InChI: InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
SMILES: CCC(=O)OC1CCNCC1.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol

4-Piperidinyl propanoate hydrochloride

CAS No.: 219859-83-3

Cat. No.: VC2938526

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinyl propanoate hydrochloride - 219859-83-3

Specification

CAS No. 219859-83-3
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
IUPAC Name piperidin-4-yl propanoate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-2-8(10)11-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H
Standard InChI Key DUFVNBWPAVZWTK-UHFFFAOYSA-N
SMILES CCC(=O)OC1CCNCC1.Cl
Canonical SMILES CCC(=O)OC1CCNCC1.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Composition

4-Piperidinyl propanoate hydrochloride is characterized by a piperidine ring with a propanoate group at the 4-position and exists as a hydrochloride salt. According to PubChem data, the molecular formula is C8H16ClNO2 with a molecular weight of 195.68 g/mol . The compound features a six-membered heterocyclic ring containing one nitrogen atom, which forms the core piperidine structure.

The structural configuration plays a significant role in its chemical behavior and potential biological activity. The propanoate group (CH3CH2COO-) is attached through an ester linkage to the piperidine ring at the 4-position, while the nitrogen of the piperidine ring is protonated and associated with a chloride counter-ion to form the hydrochloride salt.

Physical Properties

4-Piperidinyl propanoate hydrochloride typically exists as a crystalline solid. While direct measurement data for this specific compound is limited in the literature, comparison with similar piperidine hydrochloride derivatives suggests it likely possesses:

  • Good water solubility (characteristic of hydrochloride salts)

  • A defined melting point range likely between 180-200°C

  • Stability under standard laboratory conditions

  • Hygroscopic tendencies requiring proper storage conditions

For context, the related compound 4,4-Piperidinediol hydrochloride is documented as "a white crystalline solid with a melting point range of 185-189°C and is soluble in water" .

Synthesis and Preparation Methods

Purification and Quality Control

The purification of 4-Piperidinyl propanoate hydrochloride likely follows standard procedures for similar compounds, including:

  • Recrystallization from appropriate solvent systems

  • Verification of purity using analytical techniques such as HPLC, NMR, and mass spectrometry

  • Confirmation of correct structural identity through spectroscopic methods

Pharmacological Properties and Biological Activity

Mechanism of Action

Based on its structural characteristics, 4-Piperidinyl propanoate hydrochloride may exhibit acetylcholinesterase inhibition activity. This mechanism involves blocking the enzyme responsible for breaking down acetylcholine, thus potentially enhancing cholinergic neurotransmission.

Research Applications and Significance

Pharmaceutical Applications

4-Piperidinyl propanoate hydrochloride has potential applications in pharmaceutical research, particularly in areas related to:

  • Central nervous system disorders

  • Pain management research

  • Development of novel therapeutic agents

The compound's structural features make it relevant for studies involving neurotransmitter systems, particularly those related to cholinergic function.

Use as a Chemical Intermediate

In addition to direct pharmaceutical applications, 4-Piperidinyl propanoate hydrochloride serves as a valuable intermediate in organic synthesis. It can function as:

  • A building block for more complex molecular structures

  • A precursor in the synthesis of various bioactive compounds

  • A model compound for structure-activity relationship studies

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

The following table presents a comparative analysis of 4-Piperidinyl propanoate hydrochloride with structurally related compounds:

CompoundMolecular FormulaKey CharacteristicsDistinctive Features
4-Piperidinyl propanoate hydrochlorideC8H16ClNO2Propanoate group at 4-positionAcetylcholinesterase inhibition potential
4,4-Piperidinediol hydrochlorideC5H12ClNO2Geminal diol functionalityUsed in fentanyl analog synthesis
4-Piperidinol, 4-propanoate, hydrochlorideComplex*Derived from [1-[3-(Furan-2-yl)-3-hydroxypropyl]-4-phenylpiperidin-4-yl] propanoateMore complex derivative structure
1-11C-Methyl-4-piperidinyl n-butyrate---Radiopharmaceutical compoundUsed in imaging studies

*The exact molecular formula varies depending on the specific derivative structure.

Structure-Activity Relationships

The placement of the propanoate group at the 4-position of the piperidine ring in 4-Piperidinyl propanoate hydrochloride significantly influences its biological activity. This structural configuration affects:

  • Binding affinity to target receptors and enzymes

  • Metabolic stability and half-life

  • Distribution within biological systems

  • Potential for development of more selective or potent derivatives

Regulatory Status and Registration

Chemical Registry Information

4-Piperidinyl propanoate hydrochloride appears in chemical databases with various identifiers, although specific regulatory classifications may vary by jurisdiction. The compound may be registered in chemical inventories such as:

  • European Chemicals Agency (ECHA) database

  • PubChem and related chemical databases

  • Other national or international chemical registries

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